![molecular formula C17H18BrN3O3 B2694494 Ethyl 5-(3-(4-bromophenyl)ureido)-2,6-dimethylnicotinate CAS No. 622789-14-4](/img/structure/B2694494.png)
Ethyl 5-(3-(4-bromophenyl)ureido)-2,6-dimethylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(3-(4-bromophenyl)ureido)-2,6-dimethylnicotinate, also known as BAY 41-2272, is a chemical compound that has shown potential in various scientific research applications. This compound was first synthesized in 2002 by Bayer AG, a German multinational pharmaceutical company. Since then, it has been the subject of extensive research due to its unique properties and potential applications in various fields.
Scientific Research Applications
Heterocyclic Synthesis and Antimicrobial Activity
One study explored the synthesis of thio-substituted ethyl nicotinate derivatives, leading to compounds with antimicrobial activities. This research indicates that derivatives of ethyl nicotinate, which may include compounds similar to Ethyl 5-(3-(4-bromophenyl)ureido)-2,6-dimethylnicotinate, can be synthesized for potential use as antimicrobial agents (Gad-Elkareem et al., 2011).
Antitumor Evaluation
Another study synthesized and tested diarylsulfonylurea derivatives, including ethyl nicotinate derivatives, for their antitumor activity. The study found that certain derivatives exhibited broad-spectrum antitumor activity, suggesting potential research applications of Ethyl 5-(3-(4-bromophenyl)ureido)-2,6-dimethylnicotinate in cancer therapy (El-Sherbeny et al., 2010).
Enantiomeric Resolution and Simulation Studies
Research on the enantiomeric resolution and simulation studies of related compounds has been conducted, focusing on their chiral properties and potential applications in analytical chemistry. This suggests a possible application for Ethyl 5-(3-(4-bromophenyl)ureido)-2,6-dimethylnicotinate in chiral analysis and separation techniques (Ali et al., 2016).
Supramolecular Polymers and Nanofiber Formation
The study of ureido-pyrimidinone derivatives in the formation of supramolecular polymers and nanofibers highlights the potential of similar compounds in materials science, particularly in the development of novel polymers and nanostructured materials (Appel et al., 2011).
Antioxidant and Anti-inflammatory Activities
Research on ethyl nicotinate derivatives has demonstrated their antioxidant and anti-inflammatory activities, suggesting potential applications in the development of new therapeutic agents (Madhavi & Sreeramya, 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Without specific information, it’s difficult to determine the exact mode of action of Ethyl 5-(3-(4-bromophenyl)ureido)-2,6-dimethylnicotinate. Similar compounds often interact with their targets through processes like free radical reactions .
Biochemical Pathways
Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Result of Action
Similar compounds have shown a variety of biological effects, including antiviral, anti-inflammatory, and anticancer activities .
properties
IUPAC Name |
ethyl 5-[(4-bromophenyl)carbamoylamino]-2,6-dimethylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O3/c1-4-24-16(22)14-9-15(11(3)19-10(14)2)21-17(23)20-13-7-5-12(18)6-8-13/h5-9H,4H2,1-3H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNWIQFHEDBDOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1C)C)NC(=O)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3-(4-bromophenyl)ureido)-2,6-dimethylnicotinate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.